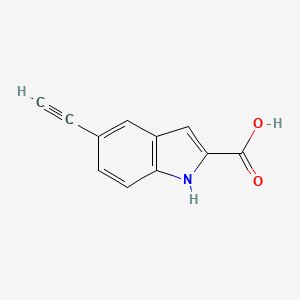

5-ethynyl-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7NO2 |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

5-ethynyl-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C11H7NO2/c1-2-7-3-4-9-8(5-7)6-10(12-9)11(13)14/h1,3-6,12H,(H,13,14) |

InChI Key |

FGRRCGNTPQQKGK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=C(C=C1)NC(=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 5 Ethynyl 1h Indole 2 Carboxylic Acid

Strategizing the Indole (B1671886) Core Formation

The construction of the indole-2-carboxylic acid scaffold is the foundational step. Both classical and contemporary synthetic methods can be adapted for this purpose, each offering distinct advantages in terms of starting material availability, scalability, and functional group tolerance.

Classic indole syntheses remain highly relevant for preparing indole-2-carboxylic acid derivatives due to their reliability and well-documented mechanisms.

Fischer Indole Synthesis : This is one of the oldest and most effective methods for indole formation. byjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. byjus.comwikipedia.org To obtain an indole-2-carboxylic acid, pyruvic acid or its ester is used as the carbonyl component. The reaction of a substituted phenylhydrazine with pyruvic acid yields a phenylhydrazone that, upon heating in the presence of an acid catalyst (such as HCl, H₂SO₄, or ZnCl₂), undergoes a combichemistry.comcombichemistry.com-sigmatropic rearrangement and subsequent cyclization to form the indole-2-carboxylic acid. wikipedia.orgalfa-chemistry.comorgsyn.org For the target molecule, a 4-ethynylphenylhydrazine could theoretically be used, though the stability of the ethynyl (B1212043) group under strong acid and high-temperature conditions must be considered. A more common strategy involves using a protected or precursor functional group at the 4-position of the phenylhydrazine, such as a halogen, which can be converted to the ethynyl group later in the synthesis. wikipedia.org

Madelung Synthesis : The Madelung synthesis provides another classical route, involving the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. smolecule.comwikipedia.org To generate an indole-2-carboxylic acid, an N-oxalyl-o-toluidine derivative could be envisioned as a substrate. The reaction typically requires potent bases like sodium or potassium ethoxide at temperatures ranging from 200–400 °C. wikipedia.org Modern modifications of the Madelung synthesis utilize milder conditions, for instance, employing organolithium bases which allow the cyclization to proceed at lower temperatures. smolecule.comwikipedia.org The mechanism proceeds via the formation of a benzylic carbanion that performs a nucleophilic attack on the adjacent amide carbonyl group. quimicaorganica.org

| Traditional Method | Starting Materials | Key Conditions | Relevance to Target Synthesis |

| Fischer Synthesis | Phenylhydrazine, Pyruvic acid (or ester) | Acid catalyst (e.g., ZnCl₂, PPA), Heat | Direct formation of the indole-2-carboxylic acid scaffold. byjus.comalfa-chemistry.com |

| Madelung Synthesis | N-acyl-o-toluidine | Strong base (e.g., NaOEt, BuLi), High Temperature | Suitable for certain substitution patterns; modern variants offer milder conditions. smolecule.comwikipedia.org |

Contemporary methods often provide higher yields, greater functional group tolerance, and milder reaction conditions compared to traditional approaches.

Palladium-Catalyzed Domino Reactions : Processes such as the domino Sonogashira-Cacchi reaction can construct highly substituted indoles in a one-pot procedure from simple starting materials like 2-iodoanilides and terminal alkynes. acs.org

Microwave-Assisted Synthesis : An efficient procedure for synthesizing indole-2-carboxylic acid esters involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.net This reaction often utilizes an ionic liquid as the solvent and is accelerated by microwave irradiation, leading to high yields in short reaction times. researchgate.netresearchgate.net

Photocyclization : The photocyclization of 2-anilinoacetoacetates serves as a useful alternative to methods like the Bischler synthesis for preparing indole-2-carboxylic esters. combichemistry.com This approach avoids the use of strong acids and can be effective for electron-deficient aniline derivatives. combichemistry.com

Introduction and Functionalization of the Ethynyl Group at Position 5

A key step in the synthesis is the regioselective installation of the ethynyl moiety onto the C-5 position of the indole ring. This is typically achieved after the indole core has been formed.

The Sonogashira coupling is the preeminent method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction is exceptionally well-suited for the ethynylation of the indole nucleus.

The standard approach involves the reaction of a 5-haloindole derivative (typically 5-bromo- or 5-iodo-1H-indole-2-carboxylate) with a terminal alkyne, such as trimethylsilylacetylene (TMSA), which serves as a protected source of acetylene (B1199291). wikipedia.org The reaction is catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) source like PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst (e.g., CuI) and a mild amine base (e.g., triethylamine or diisopropylamine). rsc.orgmdpi.com Following the coupling, the silyl protecting group is readily removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne. wikipedia.org The ester of the carboxylic acid is typically used during the coupling to avoid potential side reactions with the acidic proton.

| Parameter | Typical Reagents/Conditions |

| Substrate | 5-Bromo- or 5-Iodo-1H-indole-2-carboxylate |

| Alkyne Source | Trimethylsilylacetylene (TMSA) |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | Copper(I) iodide (CuI) |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) |

| Deprotection | K₂CO₃/Methanol or Tetrabutylammonium fluoride (TBAF) |

While Sonogashira coupling is the most common method, other protocols for direct C-H alkynylation have emerged. A gold-catalyzed direct alkynylation of indoles has been reported, which tolerates a variety of functional groups, including carboxylic acids. epfl.ch This method uses a hypervalent iodine-alkyne reagent and proceeds at room temperature, offering a powerful alternative that avoids the pre-functionalization (halogenation) of the indole ring required for cross-coupling reactions. epfl.ch

Incorporation and Derivatization of the Carboxylic Acid Group at Position 2

The carboxylic acid at C-2 is a crucial functional handle and is often incorporated during the indole ring synthesis itself, as seen in the Fischer synthesis with pyruvic acid. orgsyn.org

Direct Carboxylation : For an existing indole scaffold, direct C-H carboxylation at the C-2 position can be achieved. This has been demonstrated using a synergistic base system of LiO-tBu, CsF, and 18-crown-6 under a carbon dioxide atmosphere, providing a direct route to indole-2-carboxylic acids from the parent heterocycle. researchgate.net

Esterification and Hydrolysis : In many synthetic routes, the carboxylic acid is protected as an ester (e.g., methyl or ethyl ester) to enhance solubility and prevent unwanted reactivity during steps like the Sonogashira coupling. nih.govrsc.org Esterification can be performed under standard acidic conditions (e.g., H₂SO₄ in ethanol). rsc.org The final step of the synthesis is often the saponification (hydrolysis) of the ester back to the free carboxylic acid, which is typically accomplished using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent. mdpi.commdpi.com

Amide Formation : The carboxylic acid can be further derivatized to form amides. This is achieved through standard peptide coupling conditions, for instance, by activating the carboxylic acid with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in the presence of an amine. nih.gov

Carboxylation Strategies

The introduction of a carboxylic acid group at the C-2 position of the indole nucleus is a critical step in the synthesis of the target molecule. Several strategies exist for this transformation, primarily involving the functionalization of a pre-formed indole ring.

One of the most common and effective methods is the direct carboxylation of an N-protected indole via lithiation . This process involves treating an indole, whose nitrogen atom has been protected, with a strong organolithium base such as n-butyllithium (n-BuLi). This deprotonates the C-2 position, which is the most acidic carbon-hydrogen bond on the indole ring, creating a highly reactive 2-lithioindole intermediate. This intermediate is then quenched with carbon dioxide (CO₂), followed by an acidic workup, to yield the indole-2-carboxylic acid. The protection of the indole nitrogen is crucial as it prevents the base from abstracting the acidic N-H proton.

Another approach involves the cyclization of precursors that already contain the carboxylate moiety or a group that can be easily converted to it. For instance, derivatives of indole-2-carboxylic acid can be synthesized through various named reactions, such as the Fischer indole synthesis, using starting materials that incorporate an ester group destined to become the C-2 carboxyl group. rsc.orgnih.gov Hydrolysis of the resulting indole-2-carboxylate ester, typically under basic conditions using sodium hydroxide followed by acidification, affords the final carboxylic acid. nih.gov

Protection and Deprotection Techniques

In the multi-step synthesis of complex molecules like 5-ethynyl-1H-indole-2-carboxylic acid, protecting groups are indispensable tools. They temporarily mask reactive functional groups to prevent them from participating in undesired side reactions. Key sites requiring protection in this synthesis are the indole nitrogen (N-H) and the terminal ethynyl group (C≡C-H).

Indole Nitrogen Protection: The indole N-H proton is acidic and can interfere with many reactions, particularly those involving strong bases or organometallic reagents. mdpi.org Therefore, it is often protected early in the synthetic sequence. A variety of protecting groups are available, each with its own method of installation and removal. The choice of protecting group depends on its stability to the conditions of subsequent reaction steps. researchgate.net

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O), DMAP | Trifluoroacetic acid (TFA) or HCl |

| Phenylsulfonyl | PhSO₂ | Benzenesulfonyl chloride, Base (e.g., NaH) | Strong base (e.g., NaOH) or reducing agents |

| Tosyl | Ts | p-Toluenesulfonyl chloride (TsCl), Base | Strong base (e.g., KOH, NaOH) |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, Base (e.g., NaH) | Fluoride sources (e.g., TBAF) or acid |

| Pivaloyl | Piv | Pivaloyl chloride, Base | Lithium diisopropylamide (LDA) |

Ethynyl Group Protection: The terminal proton of the ethynyl group is also acidic and can react with bases or participate in undesired coupling reactions. To prevent this, the alkyne is often protected, most commonly with a trialkylsilyl group. ccspublishing.org.cngelest.com These groups are stable under many reaction conditions but can be removed selectively when needed. ccspublishing.org.cn

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |

|---|---|---|---|

| Trimethylsilyl | TMS | Chlorotrimethylsilane (TMSCl), Base (e.g., n-BuLi) | Fluoride sources (e.g., TBAF, KF) or mild base (K₂CO₃ in MeOH). researchgate.neteurjchem.com |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl), Base | Fluoride sources (e.g., TBAF), often slower than TMS removal. thieme-connect.com |

| tert-Butyldimethylsilyl | TBDMS/TBS | tert-Butyldimethylsilyl chloride (TBDMSCl), Base | Fluoride sources (e.g., TBAF), generally more stable than TMS. |

The orthogonal nature of these protecting groups is a cornerstone of the synthetic strategy. For example, a silyl-protected alkyne is stable to the acidic conditions used to remove a Boc group, and a Boc-protected indole is stable to the fluoride-based deprotection of a silyl alkyne. This allows for the selective unveiling of reactive sites at the desired stage of the synthesis.

Regioselective Synthesis and Isomer Control

Achieving the correct arrangement of substituents on the indole ring—the ethynyl group at position 5 and the carboxylic acid at position 2—is a significant challenge that requires strict regiochemical control. The synthetic route is designed to build the molecule in a stepwise fashion, ensuring that each functional group is introduced at the correct position without the formation of unwanted isomers.

A common and reliable strategy begins with a pre-functionalized benzene (B151609) derivative. For instance, the synthesis can start from 4-bromoaniline .

Indole Formation: The 4-bromoaniline can be converted into 5-bromoindole. Classic indole syntheses like the Fischer, Bischler, or Gassman methods can be employed, although controlling regioselectivity can be challenging. luc.edu For instance, the Fischer synthesis of substituted indoles can sometimes yield mixtures of regioisomers. nih.govresearchgate.net A more controlled approach might involve modern palladium-catalyzed methods.

Nitrogen Protection: The resulting 5-bromoindole is then N-protected (e.g., with a Boc or Ts group) to facilitate subsequent reactions.

Introduction of the Ethynyl Group: The ethynyl group is introduced at the C-5 position via a Sonogashira cross-coupling reaction . organic-chemistry.orgwikipedia.org This powerful palladium- and copper-catalyzed reaction couples the C-5 bromine atom with a protected terminal alkyne, such as (trimethylsilyl)acetylene. researchgate.net This method is highly specific for the position of the halogen, thus ensuring the ethynyl (or silyl-ethynyl) group is installed exclusively at C-5.

Carboxylation at C-2: With the C-5 position functionalized, the C-2 position is then carboxylated. As described previously, this is typically achieved by deprotonating the N-protected 5-((trimethylsilyl)ethynyl)-1H-indole at the C-2 position with a strong base, followed by quenching with CO₂.

Deprotection: Finally, the protecting groups on the alkyne (e.g., TMS) and the indole nitrogen are removed in separate steps to yield the final product, this compound. The silyl group is typically removed using a fluoride source or mild base, while the N-protecting group is removed according to its specific chemical liability (e.g., acid for Boc).

This stepwise, regiocontrolled approach ensures that each functional group is placed in its intended position, avoiding the complex purification challenges that would arise from a mixture of isomers.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. pnas.org While specific green protocols for this compound are not extensively documented, general green methodologies developed for indole synthesis are applicable. eurekaselect.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. nih.govtandfonline.com Many classical indole syntheses, including the Fischer, Bischler, and Sonogashira reactions, have been adapted to microwave-assisted conditions. nih.govorganic-chemistry.orgresearchgate.net This reduction in reaction time translates to substantial energy savings.

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives. For indole synthesis, reactions have been developed in greener solvents such as water, ethanol (B145695), or ionic liquids. eurekaselect.comrsc.org Water is particularly attractive due to its non-toxic, non-flammable, and inexpensive nature. pnas.org

Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can replace stoichiometric reagents that generate large amounts of waste. The Sonogashira coupling, a key step in the synthesis of the target molecule, is a prime example of efficient catalysis, using only small amounts of palladium and copper complexes to facilitate the C-C bond formation. nrochemistry.com

Atom Economy and Multi-component Reactions: Synthetic routes that maximize the incorporation of atoms from the starting materials into the final product (high atom economy) are considered greener. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical. Several MCRs have been developed for the synthesis of complex indole derivatives, reducing the number of synthetic steps and associated waste generation. rsc.org

By integrating these principles—such as using microwave-assisted Sonogashira coupling, employing recyclable catalysts, and choosing environmentally benign solvents—the synthesis of this compound can be made more sustainable and efficient.

Advanced Spectroscopic and Structural Elucidation of 5 Ethynyl 1h Indole 2 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 5-ethynyl-1H-indole-2-carboxylic acid. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Assignments

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the indole (B1671886) core, the ethynyl (B1212043) group, and the carboxylic acid. The indole N-H proton typically appears as a broad singlet at a very downfield chemical shift (δ > 11.0 ppm) due to its acidic nature and hydrogen bonding capabilities. The carboxylic acid proton is also expected in the downfield region, typically δ 10-13 ppm. The protons on the benzene (B151609) portion of the indole ring (H-4, H-6, H-7) will exhibit characteristic splitting patterns. H-4 and H-6 are anticipated to appear as doublets, while H-7 will likely be a doublet of doublets. The proton at the 3-position (H-3) would appear as a singlet. The acetylenic proton of the ethynyl group would resonate around δ 3.0-3.5 ppm as a sharp singlet.

¹³C NMR Spectroscopy: The carbon spectrum will complement the proton data. The most downfield signal is expected for the carboxylic acid carbonyl carbon (C=O) around δ 160-170 ppm. The two sp-hybridized carbons of the ethynyl group are expected in the δ 70-90 ppm range. The remaining aromatic and pyrrolic carbons of the indole ring will appear between δ 100-140 ppm.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent aromatic protons H-6 and H-7, and a weaker, long-range coupling between H-4 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton (e.g., C-3/H-3, C-4/H-4, C-6/H-6, C-7/H-7, and the terminal ethynyl C/H).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying connectivity across multiple bonds and assigning quaternary carbons. Expected key correlations would include:

H-3 correlating to C-2, C-3a, and C-4.

H-4 correlating to C-3, C-5, and C-7a.

The acetylenic proton correlating to C-4 and C-5.

H-6 and H-7 correlating to the carbons within the benzene ring.

Predicted NMR Data Tables

Table 1: Predicted ¹H NMR Assignments for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| NH (H-1) | > 11.5 | br s | - |

| H-3 | ~7.20 | s | - |

| H-4 | ~7.80 | d | J ≈ 1.5 Hz |

| H-6 | ~7.45 | dd | J ≈ 8.5, 1.5 Hz |

| H-7 | ~7.60 | d | J ≈ 8.5 Hz |

| Ethynyl-H | ~4.30 | s | - |

| COOH | > 12.0 | br s | - |

Table 2: Predicted ¹³C NMR Assignments for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~130 |

| C-3 | ~105 |

| C-3a | ~128 |

| C-4 | ~125 |

| C-5 | ~118 |

| C-6 | ~123 |

| C-7 | ~114 |

| C-7a | ~138 |

| Ethynyl C-1 | ~84 |

| Ethynyl C-2 | ~80 |

| COOH | ~163 |

Conformational Analysis via NMR

For a relatively rigid molecule like this compound, the primary conformational flexibility involves the orientation of the carboxylic acid group relative to the indole ring. NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could provide insights. An NOE correlation between the N-H proton (H-1) and the H-3 proton would be expected, confirming the planar nature of the indole core. The orientation of the COOH group could be inferred by potential, albeit weak, NOE effects between the carboxylic acid proton and H-3, or through the observation of hydrogen bonding with the solvent, which influences its chemical shift and signal breadth. In the solid state, the molecule is likely to form hydrogen-bonded dimers.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

The molecular formula for this compound is C₁₁H₇NO₂. The calculated monoisotopic mass is 185.0477 g/mol .

ESI-MS: This is a soft ionization technique well-suited for this molecule. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be readily observed with a high-resolution m/z value of approximately 184.0404. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 186.0550 or the sodium adduct [M+Na]⁺ at m/z 208.0371 would be expected.

MALDI-MS: While also a soft ionization technique, MALDI is often used for larger molecules. For a small molecule like this, ESI would typically be the preferred method for its simplicity and efficiency in generating the desired molecular ions.

Fragmentation Pattern Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) on the [M-H]⁻ or [M+H]⁺ ion would provide structural confirmation.

[M+H]⁺ Fragmentation: A primary and highly characteristic fragmentation pathway for protonated indole-2-carboxylic acids is the loss of water (H₂O, 18.01 u) and carbon monoxide (CO, 28.00 u) sequentially. Another expected fragmentation is the loss of the entire carboxylic acid group as formic acid (HCOOH, 46.01 u).

[M-H]⁻ Fragmentation: The deprotonated molecule would likely undergo decarboxylation, showing a characteristic loss of CO₂ (44.00 u). This would result in a major fragment ion corresponding to the 5-ethynyl-1H-indolyl anion.

Table 3: Predicted HRMS Data and Key Fragments

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₁H₈NO₂⁺ | 186.0550 | Protonated Molecular Ion |

| [M-H]⁻ | C₁₁H₆NO₂⁻ | 184.0404 | Deprotonated Molecular Ion |

| [M+H - H₂O]⁺ | C₁₁H₆NO⁺ | 168.0444 | Loss of water |

| [M+H - HCOOH]⁺ | C₁₀H₈N⁺ | 142.0651 | Loss of formic acid |

| [M-H - CO₂]⁻ | C₁₀H₆N⁻ | 140.0506 | Decarboxylation |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy probe the vibrational modes of the molecule's functional groups, providing complementary information for structural confirmation. edinst.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by several characteristic absorptions. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretch of the carboxylic acid should appear as a strong, sharp band around 1680-1710 cm⁻¹. libretexts.org The N-H stretch of the indole ring is expected as a sharp peak around 3300-3400 cm⁻¹. Crucially, two distinct bands would confirm the ethynyl group: a sharp, moderate intensity C≡C stretch near 2100-2150 cm⁻¹ and a strong, sharp ≡C-H stretch around 3250-3300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the non-polar C≡C triple bond, which typically gives a strong, sharp signal in the 2100-2150 cm⁻¹ region. The symmetric vibrations of the indole ring system would also be prominent in the Raman spectrum.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 | Weak | Broad, Strong (IR) |

| Carboxylic Acid | C=O stretch | 1680-1710 | Medium | Strong (IR) |

| Indole | N-H stretch | 3300-3400 | Medium | Medium-Strong (IR) |

| Ethynyl | ≡C-H stretch | 3250-3300 | Medium | Strong, Sharp (IR) |

| Ethynyl | C≡C stretch | 2100-2150 | Strong | Weak-Medium (IR), Strong (Raman) |

| Aromatic Ring | C=C stretch | 1500-1600 | Strong | Multiple bands |

Characteristic Vibrational Modes of Ethynyl and Carboxyl Groups

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the most informative spectral regions are those corresponding to the vibrations of the ethynyl and carboxyl moieties.

The carboxyl group (–COOH) gives rise to several distinct and well-characterized vibrational bands. The stretching vibration of the carbonyl group (ν C=O) typically appears as a strong band in the region of 1690–1750 cm⁻¹ for protonated carboxylic acids. nih.gov The exact position of this band is sensitive to the electronic environment and, most significantly, to hydrogen bonding. In the solid state, where carboxylic acids often form hydrogen-bonded dimers, this band is commonly observed at the lower end of the range. mdpi.com Additionally, a broad absorption band is typically observed in the 2000–3200 cm⁻¹ region, which is characteristic of the O–H stretching vibration (ν O-H) in a hydrogen-bonded carboxylic acid dimer. mdpi.com

The ethynyl group (–C≡CH) also has characteristic vibrational modes. The stretching vibration of the carbon-carbon triple bond (ν C≡C) is typically weak in the infrared spectrum and appears in the 2100–2140 cm⁻¹ range. The terminal alkyne C-H bond stretching (ν ≡C-H) gives rise to a sharp, strong band usually found between 3250 and 3350 cm⁻¹.

The indole N-H stretching vibration (ν N-H) is also a key feature. In the absence of hydrogen bonding, this vibration occurs at higher frequencies. However, when the N-H group acts as a hydrogen bond donor, as is common in the crystal structures of indole derivatives, this band shifts to a lower frequency, often appearing as a sharp signal around 3336-3350 cm⁻¹. mdpi.comresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxyl O-H | O-H stretch (in H-bond) | 2000–3200 | Broad, Strong |

| Carboxyl C=O | C=O stretch | 1670–1700 | Very Strong |

| Indole N-H | N-H stretch (in H-bond) | 3330–3350 | Sharp, Medium |

| Ethynyl C-H | ≡C-H stretch | 3250–3350 | Sharp, Strong |

| Ethynyl C≡C | C≡C stretch | 2100–2140 | Weak to Medium |

Hydrogen Bonding Networks and Polymorphism Studies

The solid-state structure of this compound is expected to be dominated by hydrogen bonding, a directional and specific intermolecular interaction that dictates molecular self-assembly. nd.edu The molecule contains excellent hydrogen bond donors (the carboxylic acid O-H and the indole N-H) and a primary hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid). nih.gov

Studies on analogous indole-2-carboxylic acid derivatives reveal common hydrogen-bonding motifs. researchgate.netnih.gov The most prevalent motif is the formation of centrosymmetric cyclic dimers, where two molecules are linked by a pair of strong O–H⋯O hydrogen bonds between their carboxylic acid groups. mdpi.comresearchgate.net This interaction is a robust and predictable feature in the crystal engineering of carboxylic acids. libretexts.org

The potential for different arrangements of these hydrogen bonds gives rise to the phenomenon of polymorphism , where a compound can exist in multiple distinct crystalline forms. These polymorphs can have different physical properties. For example, a study of the closely related 5-methoxy-1H-indole-2-carboxylic acid identified two different polymorphs. mdpi.com One form features ribbons connected by both O–H⋯O and N–H⋯O hydrogen bonds, while the other form is characterized by the formation of cyclic O–H⋯O dimers that are further linked by N–H⋯O interactions. mdpi.com The existence of these different stable arrangements highlights the likelihood that this compound could also exhibit polymorphism, depending on crystallization conditions.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide unequivocal evidence for the molecular conformation, bond lengths, bond angles, and the nature of the intermolecular interactions in crystalline this compound.

Based on crystallographic studies of analogous compounds like 5-methoxy-1H-indole-2-carboxylic acid and various halogenated indole-2-carboxylic acids, a likely crystal structure can be hypothesized. mdpi.comresearchgate.net It is probable that the compound would crystallize in a common space group such as P2₁/c (monoclinic) or Pna2₁ (orthorhombic). mdpi.comresearchgate.net The analysis would confirm the planarity of the indole ring system and determine the dihedral angle between the ring and the carboxylic acid group. nih.gov

Table 2: Hypothetical Crystallographic Data for a Polymorph of this compound (Based on Analogues)

| Parameter | Expected Value (Based on 5-methoxy-1H-indole-2-carboxylic acid) mdpi.comnih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~4.0 |

| b (Å) | ~13.0 |

| c (Å) | ~17.2 |

| β (°) | ~91.9 |

| Z (molecules/unit cell) | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

X-ray crystallography allows for a detailed analysis of all intermolecular interactions that stabilize the crystal lattice. For this compound, this would involve quantifying the geometry of the hydrogen bonds (donor-acceptor distances and angles) that form the primary structural motifs.

As established, the dominant interactions would be the O–H⋯O hydrogen bonds forming cyclic dimers and the N–H⋯O bonds linking these dimers. mdpi.comresearchgate.net The crystal packing would show how these hydrogen-bonded assemblies arrange themselves in three dimensions. Common packing motifs observed in similar planar molecules include herringbone patterns or π–π stacking. nih.govresearchgate.net In a π–π stacking arrangement, the aromatic indole rings of adjacent molecules would align, stabilized by van der Waals forces. The presence of the ethynyl group could also introduce other, weaker interactions, such as C–H⋯O or C–H⋯π contacts, further influencing the final crystal packing. mdpi.com A detailed analysis would map these interactions to understand how they collectively contribute to the formation of a stable, ordered crystalline solid.

Polymorphic Forms and their Characterization

Should this compound exhibit polymorphism, X-ray crystallography would be the primary tool for identifying and characterizing each distinct form. Each polymorph would have a unique crystal structure, defined by a different unit cell and/or space group, resulting from different arrangements of hydrogen bonds and molecular packing. mdpi.com

The characterization of polymorphs relies on a combination of techniques. While single-crystal X-ray diffraction provides the definitive structure of each form, powder X-ray diffraction (PXRD) is used to identify the polymorph present in a bulk sample, as each form will produce a unique diffraction pattern.

Spectroscopic methods, such as FTIR and solid-state NMR, are also crucial for characterization. As seen in the case of 5-methoxy-1H-indole-2-carboxylic acid, different polymorphs exhibit distinct infrared spectra. mdpi.com These spectral differences arise because the vibrational modes of the N-H and C=O groups are highly sensitive to their specific hydrogen-bonding environments. mdpi.com For example, an N-H group acting as a donor to a carbonyl oxygen in one polymorph will have a different stretching frequency than an N-H group interacting with an ether oxygen in another, allowing the forms to be distinguished spectroscopically. mdpi.com

Computational and Theoretical Investigations of 5 Ethynyl 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and geometry of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. core.ac.ukvjst.vn It is based on the principle that the ground-state energy of a molecule is a functional of its electron density. core.ac.uk DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy conformation. nih.gov

For 5-ethynyl-1H-indole-2-carboxylic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.netnih.govresearchgate.net These calculations reveal bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. The indole (B1671886) ring is largely planar, with the carboxylic acid and ethynyl (B1212043) groups lying in or close to this plane. The orientation of the carboxylic acid group relative to the indole ring is a key conformational feature. Studies on similar indole carboxylic acids have successfully used DFT to correlate calculated geometries with experimental data from X-ray crystallography. mdpi.comsemanticscholar.org

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: These are representative values based on DFT studies of analogous indole-2-carboxylic acid structures. Actual values may vary.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C(2)-C(carboxyl) | 1.48 |

| C(carboxyl)-O(H) | 1.35 | |

| C(carboxyl)=O | 1.22 | |

| C(5)-C(ethynyl) | 1.43 | |

| C≡C (ethynyl) | 1.21 | |

| N(1)-H | 1.01 | |

| **Bond Angles (°) ** | C(3)-C(2)-C(carboxyl) | 128.5 |

| O-C-O (carboxyl) | 122.0 | |

| C(4)-C(5)-C(ethynyl) | 120.5 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgimperial.ac.uk It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be distributed over the electron-rich indole ring system, while the LUMO would also be located over the conjugated π-system. The presence of the electron-withdrawing carboxylic acid and the π-system of the ethynyl group influences the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: Values are hypothetical and for illustrative purposes, based on typical DFT results for similar aromatic carboxylic acids.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Highest Occupied Molecular Orbital; region of electron donation |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital; region of electron acceptance |

| Energy Gap (ΔE) | 4.4 | Indicates high kinetic stability and moderate reactivity |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. The map is color-coded: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate potential.

For this compound, an MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group, highlighting their role as hydrogen bond acceptors and sites for interaction with positive ions. The hydrogen atom of the carboxylic acid and the N-H group of the indole ring would exhibit positive potential (blue), indicating their function as hydrogen bond donors. The π-cloud of the indole ring and the ethynyl group would show regions of intermediate to slightly negative potential, making them susceptible to electrophilic interactions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment, such as solvent or biological macromolecules.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can map the conformational landscape of a molecule, revealing its preferred shapes and flexibility in a solution. nih.gov For this compound, an MD simulation in a water box would provide insights into the rotational freedom of the carboxylic acid and ethynyl groups, the stability of different conformers (e.g., syn vs. anti conformation of the carboxylic proton), and the formation of hydrogen bonds with surrounding water molecules. nih.govmdpi.com Analysis of the simulation trajectory can yield information on structural stability, measured by parameters like the root-mean-square deviation (RMSD).

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding mode and affinity of a compound to a biological target.

HIV-1 Integrase: HIV-1 integrase is a key enzyme in the viral life cycle, making it an important target for antiviral drugs. nih.govnih.gov The active site contains a DDE (Asp-Asp-Glu) motif that coordinates two divalent metal ions (Mg²⁺), which are essential for its catalytic activity. Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase inhibitors. researchgate.net Docking studies predict that this compound would bind in the active site in a manner where the indole nitrogen and the adjacent carboxyl group chelate the two Mg²⁺ ions. nih.govresearchgate.net The indole ring can form π-π stacking interactions with nearby aromatic residues, while the 5-ethynyl group could extend into a hydrophobic pocket, potentially forming additional favorable interactions.

Table 3: Plausible Interactions of this compound with HIV-1 Integrase Active Site

| Interaction Type | Ligand Group | Receptor Residues/Component |

|---|---|---|

| Metal Chelation | Indole N-H, Carboxylic Acid | Two Mg²⁺ ions |

| Hydrogen Bonding | Carboxylic Acid Oxygen | Gln, Glu |

| π-π Stacking | Indole Ring | Tyr, Pro |

NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function. nih.gov Overactivation of NMDA receptors is implicated in various neurological disorders. Docking studies could explore the potential of this compound to act as an antagonist by binding to sites on the receptor, such as the glutamate binding pocket on the GluN2 subunit or an allosteric site. A plausible binding mode would involve the formation of hydrogen bonds between the ligand's carboxylic acid and polar residues like arginine or threonine in the binding site. The indole nucleus could engage in hydrophobic or π-π stacking interactions with aromatic residues such as tyrosine or phenylalanine.

GPR40 (FFAR1): G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes due to its role in enhancing glucose-stimulated insulin (B600854) secretion. nih.gov Agonists of GPR40 typically possess a carboxylic acid moiety that forms a crucial salt bridge interaction with conserved arginine residues (e.g., Arg183 and Arg258) in the binding pocket. researchgate.net Docking simulations of this compound into the GPR40 crystal structure would likely show this key interaction. nih.gov The indole ring and the 5-ethynyl substituent would be positioned within a hydrophobic cavity, interacting with nonpolar amino acid residues, thereby stabilizing the ligand-receptor complex and activating the receptor.

Table 4: Plausible Interactions of this compound with GPR40 Binding Site

| Interaction Type | Ligand Group | Receptor Residues |

|---|---|---|

| Salt Bridge/H-Bond | Carboxylic Acid | Arg183, Arg258, Tyr91 |

| Hydrophobic Interaction | Indole Ring, Ethynyl Group | Phe, Val, Leu, Trp |

Exploration of Biological Activities and Mechanistic Pathways Non Human / in Vitro Studies

Enzyme Inhibition and Activation Studies

HIV-1 Integrase Inhibition and Binding Mechanism

Derivatives of indole-2-carboxylic acid have been identified as a promising scaffold for the development of HIV-1 integrase inhibitors. This enzyme is crucial for the replication of the HIV-1 virus, as it facilitates the insertion of the viral DNA into the host genome. The inhibitory action of these compounds is primarily attributed to their ability to chelate the two magnesium ions (Mg²⁺) present within the active site of the integrase enzyme. This chelation is typically mediated by the carboxyl group at the C2 position of the indole (B1671886) ring and the indole nitrogen.

The binding conformation of indole-2-carboxylic acid derivatives within the active site of HIV-1 integrase is crucial for their inhibitory activity. The indole core and the C2 carboxyl group are key pharmacophoric features that directly interact with the Mg²⁺ ions. nih.gov Structural modifications to the indole ring can further enhance the inhibitory potency. For instance, the introduction of a long branch on the C3 position of the indole core has been shown to improve interactions with a hydrophobic cavity near the active site of the integrase, leading to a marked increase in inhibitory effect. nih.gov One such derivative demonstrated an IC₅₀ value of 0.13 μM. nih.gov

While direct studies on 5-ethynyl-1H-indole-2-carboxylic acid are not extensively detailed in the available literature, the known structure-activity relationships of this class of compounds suggest that the 5-ethynyl group could influence the electronic properties and steric interactions of the molecule within the enzyme's active site, potentially modulating its inhibitory activity.

Table 1: HIV-1 Integrase Inhibition Data for a Representative Indole-2-Carboxylic Acid Derivative

| Compound | Target | IC₅₀ (μM) |

| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | 0.13 |

Haspin Kinase Inhibition

Haspin kinase, a serine/threonine kinase that phosphorylates histone H3 at threonine 3 (H3T3), has emerged as a promising target in cancer therapy due to its role in regulating mitosis. A variety of indole-based compounds have been investigated as potential inhibitors of this atypical kinase.

Research has led to the development of substituted indoles that exhibit potent inhibition of Haspin kinase. For example, a series of substituted indolo[2,3-c]quinolin-6-ones were developed, with two derivatives showing IC₅₀ values of 1 nM and 2 nM. semanticscholar.org These compounds demonstrated selectivity for Haspin over other kinases. Further in vitro characterization of another series of indole-based compounds identified derivatives with significant inhibitory potential. nih.gov

Table 2: Haspin Kinase Inhibition Data for Representative Indole-Based Inhibitors

| Compound | Target | IC₅₀ (nM) |

| Substituted indolo[2,3-c]quinolin-6-one Derivative 1 | Haspin Kinase | 1 |

| Substituted indolo[2,3-c]quinolin-6-one Derivative 2 | Haspin Kinase | 2 |

Other Relevant Enzymatic Targets (e.g., Xanthine Oxidase)

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to conditions such as gout. Consequently, the inhibition of xanthine oxidase is a therapeutic strategy for managing hyperuricemia.

Several studies have explored indole derivatives as potential xanthine oxidase inhibitors. A novel series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized, with one compound exhibiting an IC₅₀ value of 0.13 μM against xanthine oxidase. nih.gov This was significantly more potent than the classical antigout drug allopurinol (IC₅₀ = 2.93 μM) in the same study. nih.gov Enzyme kinetic studies revealed that this compound acts as a mixed-type inhibitor. nih.gov The structure-activity relationship analysis indicated that a hydrophobic group on the nitrogen atom of the indole ring is important for inhibitory potency. nih.gov

Given that the indole-carboxylic acid moiety is a common feature in these potent xanthine oxidase inhibitors, it is plausible that this compound could also exhibit inhibitory activity against this enzyme. The ethynyl (B1212043) group may influence the binding interactions within the active site of xanthine oxidase.

Table 3: Xanthine Oxidase Inhibition Data for a Representative Indole-Based Inhibitor

| Compound | Target | IC₅₀ (μM) |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative 6c | Xanthine Oxidase | 0.13 |

| Allopurinol (Reference) | Xanthine Oxidase | 2.93 |

Receptor Binding and Modulation

NMDA Receptor Glycine Site Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor, plays a critical role in synaptic plasticity and excitotoxicity. The activity of the NMDA receptor is modulated by the binding of glycine to an allosteric site, which potentiates the receptor's response to glutamate. Indole-2-carboxylic acid has been identified as a specific and competitive antagonist of the potentiation by glycine at the NMDA receptor. nih.gov In environments with low glycine concentrations, indole-2-carboxylic acid can completely block the NMDA receptor response, suggesting that glycine binding is essential for channel activation. nih.gov

This antagonistic activity at the glycine binding site makes indole-2-carboxylic acid and its derivatives valuable tools for studying the role of glycine in NMDA receptor function and its implications in conditions like excitotoxicity.

G-protein Coupled Receptor (GPR40) Agonism

G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a receptor that is activated by medium and long-chain free fatty acids. It is predominantly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin (B600854) secretion. As such, GPR40 has become an attractive target for the development of new therapies for type 2 diabetes.

While direct evidence of this compound acting as a GPR40 agonist is limited, related indole derivatives have been investigated for this activity. A series of indole-5-propanoic acid compounds were synthesized and evaluated for their GPR40 agonistic activities. nih.gov Several of these compounds were identified as potent GPR40 agonists, with one derivative exhibiting an EC₅₀ value of 9.4 nM. nih.gov These findings suggest that the indole scaffold can be effectively utilized to design GPR40 agonists. The structural features of this compound, particularly the carboxylic acid group, are consistent with the general pharmacophore model for GPR40 agonists, indicating a potential for interaction with this receptor.

Table 4: GPR40 Agonist Activity for a Representative Indole-5-propanoic Acid Derivative

| Compound | Target | EC₅₀ (nM) |

| Indole-5-propanoic acid derivative 8o | GPR40 | 9.4 |

Identification of Novel Receptor Interactions

Research into the receptor interactions of indole-2-carboxylic acid derivatives has revealed a variety of molecular targets. While no studies have specifically identified receptor interactions for this compound, analogous compounds have been investigated for their binding affinity to different receptors. For instance, various N-substituted indole-2-carboxylic acid esters have been studied for their potential to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These studies often involve computational docking simulations to predict the binding modes of the compounds within the active site of the target receptor. Such analyses help in understanding the structure-activity relationships that govern the potency and selectivity of these derivatives.

Cellular Assays and Phenotypic Screening (on non-human cell lines)

Numerous studies have demonstrated the antiproliferative effects of substituted indole-2-carboxylic acid derivatives against a panel of human cancer cell lines. These assays are crucial in the early stages of anticancer drug discovery. For example, certain indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis in breast cancer cell lines like T47D. Similarly, other derivatives have shown cytotoxic effects against colon cancer (HCT116), lung cancer (A549), and breast cancer (MCF-7) cell lines. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Representative Antiproliferative Activity of Substituted Indole-2-Carboxylic Acid Derivatives (Data is illustrative and not for this compound)

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Indole-2-carbohydrazide derivative | MCF-7 | 0.57 | researchgate.net |

| Indole-2-carbohydrazide derivative | HCT116 | 1.95 | researchgate.net |

| Indole-2-carbohydrazide derivative | A549 | 3.49 | researchgate.net |

| RITA analogue | MCF-7 | 0.028 | researchgate.net |

| RITA analogue | HCT116 | 0.100 | researchgate.net |

This table is for illustrative purposes and shows data for related compounds, not the subject compound.

The anticancer activity of indole derivatives is often linked to their ability to induce programmed cell death, or apoptosis, and to modulate the cell cycle. Flow cytometry is a common technique used to analyze these effects. For instance, studies on certain indole-2-carboxylic acid derivatives have shown an increase in the population of cells in the late stages of apoptosis. This is often accompanied by the activation of caspases, which are key enzymes in the apoptotic pathway. Furthermore, some of these compounds have been found to cause cell cycle arrest at specific phases, such as the G2/M phase, thereby preventing cancer cells from proliferating.

The indole nucleus is a scaffold for some compounds with antifungal properties. While there is no specific data on the antifungal activity of this compound, other indole derivatives have been screened against various fungal strains. The antifungal potential of these compounds is typically evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of the fungus. The identification of metabolites of these compounds after exposure to fungal cultures can provide insights into their mechanism of action and their biotransformation pathways.

Molecular Target Identification and Validation in Biological Systems (non-human)

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For indole-2-carboxylic acid derivatives, a range of potential targets have been explored. For example, some derivatives have been designed to target the 14-3-3η protein, which is involved in cancer cell signaling. Others have been investigated as inhibitors of HIV-1 integrase, an enzyme essential for the replication of the HIV virus. Molecular docking studies are often employed to predict and validate the interaction of these compounds with their putative targets.

Pathways Modulation and Gene Expression Analysis (in vitro)

The biological effects of indole derivatives at the cellular level are often a consequence of their ability to modulate specific signaling pathways and alter gene expression. For example, some indole compounds have been shown to affect the expression of genes involved in apoptosis, such as p53, Bax, and caspases. Techniques like Western blotting and quantitative real-time PCR (qPCR) are used to measure changes in the protein and mRNA levels of these key regulatory genes. Such analyses can reveal the downstream effects of a compound and help to elucidate its comprehensive mechanism of action.

Chemical Modifications and Derivatization Strategies of 5 Ethynyl 1h Indole 2 Carboxylic Acid

Functionalization at the Ethynyl (B1212043) Group

The C-5 ethynyl group is a key functional handle for a range of chemical transformations, allowing for the introduction of diverse molecular fragments and the construction of more complex architectures.

Click Chemistry Applications for Bioconjugation and Probe Development

The terminal alkyne functionality of 5-ethynyl-1H-indole-2-carboxylic acid makes it an ideal substrate for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction allows for the covalent ligation of the indole (B1671886) scaffold to molecules bearing an azide (B81097) group, such as biomolecules, fluorescent dyes, or affinity tags. This strategy is instrumental in the development of molecular probes and for bioconjugation applications. nih.govst-andrews.ac.uk

For instance, the ethynyl group can react with an azide-modified biomolecule (e.g., a peptide, protein, or nucleic acid) to form a stable triazole linkage. This approach has been successfully employed with analogous compounds like C5-ethynyl-2'-deoxyuridine (EdU), which is used to label DNA. In a similar vein, this compound could be conjugated to a targeting ligand to create a probe for specific cellular imaging or to track the distribution of the parent molecule in biological systems. st-andrews.ac.uk

An example of a potential click chemistry reaction is the coupling with 3-(2-azidoethyl)indole, which would yield a dimeric indole structure. st-andrews.ac.uk This highlights the utility of this reaction in creating novel chemical entities with potentially enhanced biological activity. The versatility of click chemistry allows for the attachment of a wide array of functionalities for various applications, as detailed in the table below.

| Application | Potential Azide Partner | Resulting Conjugate's Function |

| Fluorescent Labeling | Azide-containing fluorophore (e.g., Azido-Cy5) | Fluorescent probe for cellular imaging and tracking. |

| Biomolecule Conjugation | Azide-modified peptide or protein | Targeted delivery or study of molecular interactions. |

| Affinity Tagging | Azido-biotin | Tool for affinity purification and detection. |

| Drug Delivery | Azide-functionalized polymer or nanoparticle | Enhanced drug delivery and controlled release systems. |

Cycloaddition Reactions (e.g., [4+2] Propargylic Cycloadditions)

The indole nucleus, including its ethynyl-substituted derivatives, can participate in various cycloaddition reactions. The electron-rich indole ring can act as a diene or dienophile, depending on the reaction partner. Specifically, dearomative indole [5+2] cycloaddition reactions with oxidopyrylium ylides have been shown to construct highly functionalized and synthetically challenging oxacyclohepta[b]indoles under mild conditions. nih.gov While not specifically demonstrated with this compound, the indole core's reactivity in such transformations is well-established.

Furthermore, the C2-C3 double bond of the indole scaffold can undergo [4+2] cycloaddition (Diels-Alder) reactions. researchgate.net Photocatalytic methods using heterogeneous platinum-modified titanium dioxide have been developed for indole Diels-Alder cycloadditions with dienes like 1,3-cyclohexadiene. nih.gov Although substitutions at the C2 and C3 positions of the indole can diminish reactivity, the potential for the 5-ethynyl derivative to participate as a dienophile remains an area for exploration. nih.gov The ethynyl group itself can also act as a dienophile or dipolarophile in other cycloaddition reactions, further expanding the synthetic utility of this compound.

Transition Metal-Catalyzed Transformations

The terminal alkyne of this compound is amenable to a variety of transition metal-catalyzed transformations. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation. A prominent example is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This would allow for the direct attachment of various aromatic or vinylic substituents to the C-5 position of the indole ring, significantly diversifying the molecular structure.

Other transition metal-catalyzed reactions that could be applied to the ethynyl group include:

Hydroamination: The addition of an N-H bond across the alkyne, catalyzed by metals such as gold or ruthenium, to yield enamines or imines. mdpi.com

Hydroarylation: The addition of an aromatic C-H bond across the alkyne.

Cyclization/Annulation Reactions: Intramolecular or intermolecular reactions to form new ring systems.

While specific examples with this compound are not extensively documented, the reactivity of terminal alkynes in these transformations is a cornerstone of modern organic synthesis. mdpi.com

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is another key site for chemical modification, offering avenues for prodrug design, linker attachment, and other functionalizations.

Esterification and Amidation for Prodrug Design or Linker Attachment

The carboxylic acid moiety can be readily converted into esters or amides. nih.gov This is a common strategy in drug discovery to create prodrugs with improved pharmacokinetic properties, such as enhanced bioavailability or cell permeability. uobabylon.edu.iqnih.gov For example, esterification of the carboxylic acid can mask its polarity, facilitating passage through biological membranes. Once inside the cell, endogenous esterases can hydrolyze the ester, releasing the active carboxylic acid. uobabylon.edu.iq

This strategy has been applied to related indole-2-carboxylic acid derivatives. For instance, in the development of novel HIV-1 integrase inhibitors, 5-nitroindole-2-carboxylic acid was esterified to its corresponding ethyl ester. nih.govrsc.org This demonstrates the feasibility of this modification on the 5-substituted indole-2-carboxylic acid scaffold.

Similarly, amidation of the carboxylic acid can be used to attach linkers for various purposes, such as connecting the molecule to a solid support for combinatorial synthesis or to another molecule to create a bifunctional probe. combichemistry.com Amino acid esters can also be used to form prodrugs that may be targeted by specific peptide transporters. mdpi.com

| Modification | Reagent | Potential Application |

| Esterification | Various alcohols (e.g., ethanol (B145695), isopropanol) in the presence of an acid catalyst or coupling agent. | Prodrug design to improve lipophilicity and cell permeability. nih.govnih.gov |

| Amidation | Amines in the presence of a coupling agent (e.g., HATU, DCC). | Linker attachment for solid-phase synthesis or bioconjugation. combichemistry.com |

| Amino Acid Conjugation | Amino acid esters. | Prodrugs targeting peptide transporters. mdpi.com |

Decarboxylation and its Controlled Applications

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, is a known reaction for indole-2-carboxylic acids. researchgate.net This transformation can be achieved by heating the compound, often above its melting point. researchgate.net Improved and more controlled procedures for the decarboxylation of indole-2-carboxylic acids have been developed, utilizing various catalytic systems. acs.org

For instance, copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides provides a method to synthesize N-aryl indoles. organic-chemistry.org This reaction proceeds through the formation of a copper carboxylate intermediate, followed by decarboxylation and subsequent coupling. The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to control the efficiency of the decarboxylation and coupling process. organic-chemistry.org

Furthermore, silver-catalyzed protodecarboxylation of heteroaromatic carboxylic acids offers another mild method for removing the carboxyl group. acs.org By carefully controlling the reaction conditions, the decarboxylation of this compound can be used as a strategic step to access the corresponding 5-ethynyl-1H-indole, which may have different biological properties or serve as a precursor for further synthetic transformations. The presence of the electron-withdrawing ethynyl group at the C-5 position may influence the rate and conditions required for decarboxylation compared to unsubstituted indole-2-carboxylic acid.

Synthesis of Carboxamides and Hydrazides

The carboxylic acid functional group at the C2 position of the indole ring is a key handle for derivatization, most commonly through the formation of carboxamides and hydrazides. These derivatives are prevalent in pharmacologically active molecules due to the ability of the amide bond to form crucial hydrogen bond interactions with biological targets.

The synthesis of carboxamides is typically achieved through standard peptide coupling reactions. This involves the activation of the carboxylic acid of this compound with a coupling agent, followed by the addition of a primary or secondary amine. A variety of coupling reagents can be employed, with common choices including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or uronium/phosphonium salts such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). mdpi.com The reactions are generally performed in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) and often include an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. mdpi.comnih.gov

Hydrazides (or carbohydrazides) are synthesized by reacting an ester derivative of the indole-2-carboxylic acid (e.g., the methyl or ethyl ester) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, typically a lower alcohol like ethanol or methanol. researchgate.netmdpi.com The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl. Alternatively, the carboxylic acid can be directly coupled with a protected hydrazine derivative using standard amide coupling conditions, followed by deprotection. These hydrazide derivatives serve as important intermediates for the synthesis of various heterocyclic systems, such as pyrazoles and triazoles. researchgate.net

| Derivative Type | Reactant | Typical Reagents & Conditions | Product |

|---|---|---|---|

| Carboxamide | Primary/Secondary Amine (R¹R²NH) | EDCI/HOBt or BOP/DIPEA in DCM or DMF | 5-ethynyl-1H-indole-2-carboxamide |

| Hydrazide | Hydrazine Hydrate (N₂H₄·H₂O) | Reflux in Ethanol (starting from the corresponding ester) | 5-ethynyl-1H-indole-2-carbohydrazide |

Substitutions and Derivatizations on the Indole Core

Modification at the N1 position of the indole nucleus is a common strategy to modulate the electronic properties and steric profile of the molecule, which can significantly impact biological activity.

N-Alkylation is typically accomplished by treating the this compound (or its ester form) with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a base. umw.edu Strong bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or tetrahydrofuran (B95107) (THF) are effective for deprotonating the indole nitrogen, which then acts as a nucleophile. Milder bases such as potassium carbonate (K₂CO₃) can also be used, particularly with more reactive alkylating agents.

N-Arylation introduces an aryl or heteroaryl group onto the indole nitrogen and generally requires more specialized conditions, often involving transition-metal catalysis. nih.govnih.gov

Ullmann Condensation: This classic method involves the reaction of the indole with an aryl halide in the presence of a copper catalyst (e.g., CuI, Cu₂O), a base (e.g., K₂CO₃, K₃PO₄), and often a ligand, at high temperatures. nih.gov

Buchwald-Hartwig Amination: A more modern and versatile approach uses a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a base (e.g., NaOt-Bu, Cs₂CO₃) to couple the indole with aryl halides or triflates. organic-chemistry.org This method often proceeds under milder conditions and with greater functional group tolerance than the Ullmann reaction. organic-chemistry.org

Decarboxylative N-Arylation: A specific strategy for indole-2-carboxylic acids involves a copper-catalyzed reaction with aryl halides that proceeds with concomitant decarboxylation to yield N-aryl indoles. organic-chemistry.org

| Reaction Type | Reagents | Catalyst/Base System | Typical Solvent |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | NaH or K₂CO₃ | DMF, THF |

| N-Arylation (Ullmann) | Aryl Halide (Ar-X) | CuI / K₃PO₄ | DMF, Dioxane |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide/Triflate (Ar-X) | Pd₂(dba)₃ / Phosphine Ligand / NaOt-Bu | Toluene, Dioxane |

Further functionalization of the indole core can be achieved through electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is governed by the electronic properties of the indole ring system and its existing substituents. nih.gov The indole nucleus is an electron-rich heterocycle, and substitution is strongly directed to the C3 position of the pyrrole (B145914) ring, which is the most nucleophilic site. nih.govyoutube.com

In the case of this compound, the C2 position is already substituted. The directing effects of the remaining groups must be considered:

Indole Nitrogen (N1): Strongly electron-donating through resonance, powerfully activating the C3 position.

Carboxylic Acid (C2): An electron-withdrawing group (EWG) that deactivates the ring, particularly the C3 position.

Ethynyl Group (C5): A weakly electron-withdrawing group that deactivates the benzene (B151609) portion of the indole.

Despite the deactivating C2-COOH group, the overwhelming activating effect of the indole nitrogen typically ensures that any electrophilic attack still occurs preferentially at the C3 position. nih.gov Should the C3 position be blocked, or under forcing conditions, substitution might occur on the benzene ring. The ethynyl group at C5 would direct incoming electrophiles to the C4 and C6 positions (meta to itself, but ortho/para to the activating influence of the pyrrole moiety). The precise outcome would depend on the specific electrophile and reaction conditions used. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation.

Bioisosterism is a strategy in medicinal chemistry used to replace a functional group or moiety with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. silae.it Replacing the indole ring of this compound with a bioisostere can address issues related to metabolic stability (e.g., oxidation by cytochrome P450 enzymes), modulate physicochemical properties like solubility and lipophilicity, or explore new interactions with the biological target. nih.govresearchgate.net

Common bioisosteres for the indole ring include other bicyclic aromatic heterocycles that mimic its size, shape, and electronic properties. mdpi.com

| Bioisostere | Rationale for Replacement |

|---|---|

| Indazole | Alters hydrogen bonding pattern (donor/acceptor positions) and can improve metabolic stability. |

| Benzofuran (B130515) | Replaces the N-H hydrogen bond donor with a neutral oxygen atom, which can reduce unwanted interactions and improve cell permeability. |

| Benzothiophene | Similar to benzofuran but with different electronic and lipophilic character; can enhance metabolic stability. |

| Azaindole (e.g., 7-Azaindole) | Introduces a nitrogen atom into the benzene ring, which can serve as a hydrogen bond acceptor and improve solubility. |

| Benzimidazole | Introduces an additional nitrogen atom, significantly altering the electronic properties and hydrogen bonding capacity. |

The synthesis of these analogs would require a de novo ring construction strategy rather than a modification of the pre-existing indole core.

Synthesis of Hybrid Molecules and Conjugates

Conjugating the this compound moiety to a peptide is a strategy to create hybrid molecules that can combine the pharmacological properties of the indole with the specific targeting or transport capabilities of the peptide. The synthesis of such conjugates is most efficiently performed using solid-phase peptide synthesis (SPPS). nih.gov

The general procedure involves synthesizing the desired peptide sequence on a solid support (resin). rsc.org Once the peptide chain is complete and while it is still attached to the resin, the N-terminal amine is deprotected, leaving it free for the final coupling step. The this compound is then activated using standard peptide coupling reagents (e.g., HBTU/DIPEA) and added to the resin-bound peptide. nih.gov After the coupling reaction is complete, the indole-peptide conjugate is cleaved from the resin and all protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

An important feature of this specific conjugate is the presence of the terminal ethynyl group. This functionality serves as a versatile handle for post-synthetic modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This allows for the attachment of other molecules, such as fluorescent dyes, affinity labels, or polyethylene (B3416737) glycol (PEG) chains, to the peptide conjugate in a highly specific and efficient manner.

Fluorophore or Reporter Tag Conjugation

The strategic placement of an ethynyl group and a carboxylic acid on the this compound scaffold provides two distinct and highly valuable reactive handles for conjugation to fluorophores or other reporter tags. This dual functionality allows for versatile labeling strategies, primarily leveraging the principles of bio-orthogonal click chemistry and standard amide bond formation. These methods enable the covalent attachment of signaling molecules, facilitating the tracking and visualization of the indole derivative in various biological and chemical systems.

The primary method for derivatizing this compound is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". thermofisher.com This reaction is exceptionally efficient and bio-orthogonal, meaning it proceeds with high specificity and yield under mild, aqueous conditions without interfering with native biological functional groups. acs.org The terminal alkyne (the ethynyl group) on the indole ring reacts selectively with a fluorophore or reporter tag that has been functionalized with an azide group. nih.gov This reaction forms a stable, covalent 1,2,3-triazole ring, securely linking the indole core to the reporter molecule. thermofisher.comthermofisher.com A wide array of azide-modified fluorophores, such as Alexa Fluor dyes, cyanine (B1664457) dyes (e.g., Cy3, Cy5), and rhodamine derivatives, are commercially available, making this a highly accessible strategy for creating fluorescent probes. thermofisher.comrsc.org

Alternatively, the carboxylic acid group at the 2-position of the indole ring offers a classic route for conjugation via amide bond formation. This approach involves activating the carboxylic acid, typically using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), to form an active NHS ester. This reactive intermediate is then susceptible to nucleophilic attack by a primary amine-functionalized fluorophore or reporter tag, resulting in the formation of a stable amide linkage. This method is widely used in bioconjugation for labeling proteins and other biomolecules. nih.gov

The choice between these two strategies depends on the desired orientation of the reporter tag, the functional group availability on the tag, and the specific reaction conditions required for the intended application. The presence of both the ethynyl and carboxylic acid groups allows for potential orthogonal labeling, where each site could be addressed independently with different reporter molecules if desired.

The table below summarizes the key aspects of these conjugation strategies.

| Reactive Site on Indole Core | Reaction Type | Required Functional Group on Reporter | Resulting Linkage | Examples of Compatible Fluorophores/Tags |

|---|---|---|---|---|

| 5-Ethynyl Group | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (-N3) | 1,2,3-Triazole | Alexa Fluor Azides, Cyanine (Cy) Dye Azides, Azido-Biotin |

| 2-Carboxylic Acid Group | Amide Coupling (e.g., via EDC/NHS chemistry) | Primary Amine (-NH2) | Amide (-CO-NH-) | Amine-Reactive Fluorescein Derivatives (e.g., FITC), Amine-Reactive Rhodamine Derivatives, Amino-Biotin |

These derivatization strategies transform this compound into a versatile platform for creating customized probes for molecular imaging and biochemical assays. nih.govnih.gov

Future Research Directions and Translational Potential

Exploration of New Synthetic Pathways for Scalable Production

The viability of any compound for extensive biological screening and potential therapeutic development hinges on the ability to produce it in sufficient quantities. For 5-ethynyl-1H-indole-2-carboxylic acid, future research will need to focus on developing and optimizing synthetic routes that are both efficient and scalable. Current synthetic methods for indole-2-carboxylic acid esters often involve multi-step processes. For instance, an improved procedure for the synthesis of indole-2-carboxylic acid esters has been achieved through the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate using an ionic liquid under microwave irradiation, which offers high yields and shorter reaction times researchgate.net.

Future synthetic strategies for this compound could explore:

Late-stage ethynylation: Developing methods to introduce the ethynyl (B1212043) group at a late stage in the synthesis of the indole-2-carboxylic acid core. This could involve cross-coupling reactions, such as the Sonogashira coupling, on a pre-functionalized indole (B1671886) ring.

Novel building blocks: Utilizing ethynyl-containing starting materials to construct the indole ring system through various cyclization strategies.

Flow chemistry: Implementing continuous flow processes, which can offer advantages in terms of safety, scalability, and reproducibility compared to traditional batch synthesis.

Catalyst development: Investigating new catalytic systems to improve the efficiency and environmental footprint of the synthesis.